molecular formula C23H21FN4O4 B2800672 5-(3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)pyridin-2(1H)-one CAS No. 1396858-48-2

5-(3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)pyridin-2(1H)-one

Número de catálogo: B2800672
Número CAS: 1396858-48-2
Peso molecular: 436.443
Clave InChI: HAFADKHMJAJGQZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound 5-(3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)pyridin-2(1H)-one is a heterocyclic molecule featuring a pyridin-2(1H)-one core substituted with a 1,2,4-oxadiazole ring and a 4-methoxy-3,5-dimethylpyridinylmethyl group. Key structural attributes include:

  • 1,2,4-Oxadiazole Moiety: Known for metabolic stability and hydrogen-bonding capacity, this ring enhances resistance to enzymatic degradation .
  • Pyridinylmethyl Side Chain: The 4-methoxy-3,5-dimethylpyridine substituent may influence solubility and steric interactions in biological systems.

Structural characterization of such compounds often employs crystallographic tools like the SHELX suite, which is widely used for small-molecule refinement .

Propiedades

IUPAC Name

5-[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN4O4/c1-13-10-25-18(14(2)21(13)31-4)12-28-11-16(6-8-20(28)29)23-26-22(27-32-23)15-5-7-19(30-3)17(24)9-15/h5-11H,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAFADKHMJAJGQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=C1OC)C)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC(=C(C=C4)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 5-(3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)pyridin-2(1H)-one , hereafter referred to as Compound A , is a synthetic organic molecule characterized by its complex structure, which incorporates a 1,2,4-oxadiazole ring and various functional groups that contribute to its biological activity. This article aims to explore the biological activity of Compound A, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Characteristics

Compound A has a molecular formula of C14H13FN4O3C_{14}H_{13}FN_4O_3 and a molecular weight of approximately 287.25 g/mol . The presence of fluorine and methoxy groups on the aromatic rings enhances its lipophilicity and binding affinity to biological targets.

Enzyme Interaction

Research indicates that compounds containing the 1,2,4-oxadiazole moiety often exhibit significant biological activity due to their ability to interact with specific enzymes and receptors. Compound A is hypothesized to modulate enzyme activities through enhanced binding facilitated by its unique substituents. Similar compounds have shown potential as enzyme inhibitors or modulators in various biological pathways .

In Vitro Studies

In vitro studies on related oxadiazole compounds have revealed their effectiveness in inhibiting cancer cell growth. For example:

CompoundCell Line TestedIC50 (µM)Mechanism
Oxadiazole Derivative 1MX-1 Breast Cancer0.3PARP inhibition
Oxadiazole Derivative 2Capan-1 Breast Cancer5.0PARP inhibition

These findings suggest that Compound A may exhibit similar antiproliferative effects through analogous mechanisms .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for predicting the biological activity of new compounds. The presence of fluorine and methoxy groups in Compound A likely enhances its interaction with biological targets compared to structurally similar compounds lacking these substituents. For instance:

Compound NameKey FeaturesExpected Activity
Compound BLacks fluorine; contains methoxyReduced binding affinity
Compound CContains multiple fluorinated groupsEnhanced lipophilicity

This table illustrates how modifications in the chemical structure can lead to variations in biological activity .

Potential Therapeutic Applications

Given the promising biological activities associated with similar oxadiazole derivatives, Compound A may find applications in:

  • Cancer Therapy : As an inhibitor of key enzymes involved in tumor growth.
  • Antimicrobial Agents : Due to potential interactions with bacterial enzymes.

Further research is necessary to validate these applications specifically for Compound A.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Core Heterocyclic Structures

The pyridin-2(1H)-one core distinguishes this compound from analogs with pyrimidinone (e.g., ’s pyrimidin-2(1H)-one derivatives) or triazole cores (e.g., ’s 1,2,4-triazole-3-thiols). Key differences include:

  • Pyridin-2(1H)-one vs.
  • 1,2,4-Oxadiazole vs. Tetrazole/Triazole : Oxadiazoles exhibit greater metabolic stability than tetrazoles () or triazoles (), which may undergo faster enzymatic cleavage .

Substituent Effects

Fluorinated and Alkoxy Groups
  • The 3-fluoro-4-methoxyphenyl group in the target compound contrasts with trifluoromethyl or chloro substituents in ’s triazoles. Fluorine’s electron-withdrawing effects may enhance binding affinity to hydrophobic pockets in biological targets compared to bulkier halogens .
  • Methoxy groups in both the phenyl and pyridine rings improve solubility relative to nonpolar alkyl substituents (e.g., methyl groups in ’s oxazolidine derivatives).
Heteroaromatic Side Chains

Pharmacological and Physicochemical Properties

While direct pharmacological data for the target compound is unavailable in the provided evidence, inferences can be drawn from structural analogs:

Property Target Compound Compound 4i Triazole Derivative
Core Structure Pyridin-2(1H)-one + oxadiazole Pyrimidin-2(1H)-one + tetrazole 1,2,4-Triazole-3-thiol + piperidine
Key Substituents Fluoro, methoxy, dimethylpyridine Coumarin, tetrazole Trifluoromethyl, chloro
Metabolic Stability High (oxadiazole) Moderate (tetrazole) Low (triazole)
Solubility Moderate (methoxy groups) Low (coumarin’s hydrophobicity) Low (trifluoromethyl)

Q & A

Basic: What are the recommended synthetic routes for this compound?

Methodological Answer:
The synthesis typically involves multi-step protocols:

Oxadiazole Ring Formation : Cyclization of precursors (e.g., amidoximes with carboxylic acid derivatives) under reflux conditions using solvents like ethanol or THF .

Pyridinone Functionalization : Alkylation or nucleophilic substitution to introduce the (4-methoxy-3,5-dimethylpyridin-2-yl)methyl group .

Purification : Column chromatography (silica gel, gradient elution) or preparative HPLC to isolate the final product .
Critical Parameters : Reaction temperature (60–100°C), solvent polarity, and catalyst selection (e.g., DCC for coupling reactions) significantly impact yield .

Basic: Which analytical techniques confirm structure and purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR for verifying substituent positions and stereochemistry .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment using C18 columns and UV detection (e.g., 254 nm) .
  • X-ray Crystallography : Definitive structural confirmation via single-crystal analysis (R factor < 0.05) .
  • Mass Spectrometry (HRMS) : Exact mass determination for molecular formula validation .

Advanced: How to optimize reaction conditions for improved yield?

Methodological Answer:

Parameter Optimization Strategy Reference
Solvent Use polar aprotic solvents (e.g., DMF) for oxadiazole cyclization .
Temperature Controlled reflux (80–100°C) to minimize side reactions .
Catalyst Employ coupling agents (e.g., EDCI) for amide bond formation .
Workup Acid-base extraction to remove unreacted starting materials .

Advanced: Resolving contradictions between spectroscopic and computational data

Methodological Answer:

  • Cross-Validation : Compare experimental NMR shifts with Density Functional Theory (DFT)-calculated chemical shifts .
  • Crystallographic Refinement : Use X-ray data to resolve ambiguities in substituent orientation .
  • Dynamic HPLC-MS : Monitor degradation products under stress conditions (e.g., heat, pH) to identify unstable intermediates .

Basic: Key structural motifs influencing physicochemical properties

Methodological Answer:

  • 1,2,4-Oxadiazole Ring : Enhances metabolic stability and π-π stacking interactions .
  • Pyridinone Core : Contributes to solubility via hydrogen bonding .
  • Methoxy Groups : Modulate lipophilicity (LogP) and membrane permeability .

Advanced: Experimental design for biological activity evaluation

Methodological Answer:

  • Randomized Block Design : Assign treatments to minimize bias (e.g., four replicates per dose) .
  • Dose-Response Studies : Use logarithmic concentration ranges (1 nM–100 µM) to determine IC₅₀ values .
  • Control Groups : Include vehicle controls and reference compounds (e.g., indomethacin for anti-inflammatory assays) .

Advanced: Assessing stability under varying pH and temperature

Methodological Answer:

  • Stress Testing : Incubate the compound at 40°C/75% RH for 4 weeks and analyze degradation via HPLC .
  • pH Profiling : Prepare buffers (pH 1–10) and monitor hydrolysis by LC-MS .
  • Kinetic Analysis : Calculate degradation rate constants (k) using first-order models .

Basic: Common synthesis impurities and identification

Methodological Answer:

Impurity Source Detection Method
Unreacted amidoximeIncomplete cyclizationHPLC retention time shift
Dehalogenated byproductFluorine loss under heat¹⁹F NMR
Oxidation productsAir exposure during workupLC-MS (m/z +16)

Advanced: Designing SAR studies for derivatives

Methodological Answer:

  • Substituent Modification : Replace methoxy groups with halogens or alkyl chains to study electronic effects .
  • Bioisosteric Replacement : Substitute oxadiazole with triazole to assess ring stability .
  • Activity Testing : Screen analogs against target enzymes (e.g., COX-2 for anti-inflammatory activity) .

Advanced: Validating analytical methods in pharmacokinetics

Methodological Answer:

  • Linearity and Sensitivity : Calibrate HPLC methods across 0.1–100 µg/mL (R² > 0.99) .
  • Inter-Lab Validation : Collaborate with independent labs to verify reproducibility .
  • Matrix Effects : Spike plasma samples to assess recovery rates (≥85%) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.